molecular formula C9H17NO4 B1666533 Acetyl-L-carnitine CAS No. 3040-38-8

Acetyl-L-carnitine

Cat. No. B1666533
CAS RN: 3040-38-8
M. Wt: 203.24 g/mol
InChI Key: RDHQFKQIGNGIED-MRVPVSSYSA-N
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Description

Acetyl-L-carnitine (ALCAR or ALC) is an acetylated form of L-carnitine. It is naturally produced by the human body and is available as a dietary supplement . ALCAR is used by the body to transport fatty acids into the mitochondria for breakdown . It is also important for many body processes .


Synthesis Analysis

Acetylcarnitine is synthesized through a reaction involving acetyl-CoA and carnitine. In this reaction, the acetyl group displaces a hydrogen atom in the central hydroxyl group of carnitine, forming acetylcarnitine and CoA . Acetyl-CoA and L-carnitine in the body are synthesized into ALC by carnitine acetyltransferase catalyzed .


Molecular Structure Analysis

The molecular structure of Acetyl-L-carnitine consists of a hydroxyl group (-OH) at one end and an acetyl group (-COCH3) at the other end, connected by a four-carbon chain . The chemical formula is C9H17NO4 .


Chemical Reactions Analysis

Acetylcarnitine is broken down in the blood by plasma esterases to carnitine which is used by the body to transport fatty acids into the mitochondria for breakdown . It also participates in biologically important transacetylation reactions .

Scientific Research Applications

  • Neuroprotective and Neurotrophic Effects : ALC has demonstrated efficacy in treating neuropathies of various etiologies due to its neurotrophic and antioxidant actions. It is particularly effective in diseases characterized by neuropathies and neuropathic pain, including diabetic neuropathy, HIV-induced neuropathies, and neuropathies due to chemotherapeutic agents (Onofrj et al., 2013).

  • Modulation of Myelin Basic Protein Gene Expression : ALC has been shown to modulate the expression of myelin basic protein gene, playing a potential role in stabilizing and maintaining myelin integrity (Traina et al., 2011).

  • Applications in Cognitive Disorders : ALC has reported benefits in major depressive disorders and Alzheimer's disease (AD), both prevalent in the geriatric population. Its molecular mechanisms include acetylation of amino acids and peptides, and acting as a molecular chaperone to larger molecules (Pettegrew et al., 2000).

  • Ischemic Neuroprotection : ALC exhibits neuroprotective properties in various models of cerebral ischemia. Its mechanisms include metabolic effects (reduction in postischemic brain lactate levels), antioxidant action, and inhibiting excitotoxicity (Zanelli et al., 2005).

  • Female Infertility : ALC improves female fertility by regulating oxidative and metabolic status of the reproductive system, aiding β-oxidation in oocytes, preventing DNA damage, and stabilizing acetyl Co-A/Co-A ratio (Agarwal et al., 2018).

  • Cytoprotective Effects : ALC plays a cytoprotective role against various brain stressors, evidenced by up-regulation of certain genes and down-regulation of others in the rat brain following ALC treatment (Traina et al., 2009).

  • Lipid Metabolism : ALC influences lipid metabolism, being less effective than acetate as a precursor for de novo lipogenesis. Its flux to lipid can bypass citrate and utilize cytosolic acetyl-CoA synthesis (Lligoña-Trulla et al., 1997).

Safety And Hazards

Acetyl-L-carnitine is likely safe for most people. It can cause some side effects including stomach upset, nausea, vomiting, dry mouth, headache, and restlessness. It can also cause a “fishy” odor of the urine, breath, and sweat . It may cause eye and skin irritation, and respiratory and digestive tract irritation .

Future Directions

Acetylcarnitine has potential as a biomarker for diagnosing depression and determining remission status, regardless of exposure to drug treatment including antidepressants . Future research is also needed to explore the antidepressant effects of LAC acting as part of a system network with other important mediators of brain plasticity .

properties

IUPAC Name

(3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RDHQFKQIGNGIED-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040956
Record name Acetyl-L-carnitine
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Very soluble in water and alcohol.
Record name Acetylcarnitine
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Mechanism of Action

The mechanisms of action of acetylcarnitine have not been fully elucidated, but it seems that the main role of acetylcarnitine is to donate an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs. Additionally several studies have found that separate from its metabolic role, acetylcarnitine has neuromodulatory, neurotrophic, and neuroprotective effects that most likely are involved in its positive effects in neurological diseases. In its role in treating male infertility, acetylcarnitine increases the active movement of sperm cells. One study has also mentioned a role for acetylcarnitine as an antioxidant. The study found that through the receptor, tyrosine kinase A, acetylcarnitine was able to decrease the production of free radicals, peroxidation of lipids, and oxidation of proteins as well as decrease glutathione levels and increase thioredoxin., Three primary mechanisms of action are supported by neurochemical outcome measures performed with these models and with in vitro models of acute neuronal cell death. The metabolic hypothesis is based on the oxidative metabolism of the acetyl component of acetyl-L-carnitine and is a simple explanation for the reduction in postischemic brain lactate levels and elevation of ATP seen with drug administration. The antioxidant mechanism is supported by reduction of oxidative stress markers, for example, protein oxidation, in both brain tissue and cerebrospinal fluid. The relatively uncharacterized mechanism of inhibiting excitotoxicity could be extremely important in both acute brain injury and chronic neurodegenerative disorders. New experiments performed with primary cultures of rat cortical neurons indicate that the presence of acetyl-L-carnitine significantly inhibits both acute and delayed cell death following exposure to NMDA, an excitotoxic glutamate antagonist. Finally, several other mechanisms of action are possible, including a neurotrophic effect of acetyl-L-carnitine and inhibition of mitochondrial permeability transition. While the multiple potential mechanisms of neuroprotection by acetyl-L-carnitine limit an accurate designation of the most important mode of action, they are compatible with the concept that several brain injury pathways must be inhibited to optimize therapeutic efficacy., L-Acetylcarnitine (LAC, 100 mg/kg, sc), a drug commonly used for the treatment of painful neuropathies, substantially reduced mechanical allodynia in rats subjected to monolateral chronic constriction injury (CCI) of the sciatic nerve and also attenuated acute thermal pain in intact rats. In both cases, induction of analgesia required repeated injections of LAC, suggesting that the drug induces plastic changes within the nociceptive pathway. In both CCI- and sham-operated rats, a 24-day treatment with LAC increased the expression of metabotropic glutamate (mGlu) receptors 2 and 3 in the lumbar segment of the spinal cord, without changing the expression of mGlu1a or -5 receptors. A similar up-regulation of mGlu2/3 receptors was detected in the dorsal horns and dorsal root ganglia of intact rats treated with LAC for 5-7 days, a time sufficient for the induction of thermal analgesia. Immunohistochemical analysis showed that LAC treatment enhanced mGlu2/3 immunoreactivity in the inner part of lamina II and in laminae III and IV of the spinal cord. An increased mGlu2/3 receptor expression was also observed in the cerebral cortex but not in the hippocampus or cerebellum of LAC-treated animals. Reverse transcription-polymerase chain reaction combined with Northern blot analysis showed that repeated LAC injections selectively induced mGlu2 mRNA in the dorsal horns and cerebral cortex (but not in the hippocampus). mGlu3 mRNA levels did not change in any brain region of LAC-treated animals. To examine whether the selective up-regulation of mGlu2 receptors had any role in LAC-induced analgesia, ... the novel compound LY 341495, which is a potent and systemically active mGlu2/3 receptor antagonist /was used/. LAC-induced analgesia was largely reduced 45 to 75 min after a single injection of LY 341495 (1 mg/kg, ip) in both CCI rats tested for mechanical allodynia and intact rats tested for thermal pain. We conclude that LAC produces analgesia against chronic pain produced not only by peripheral nerve injury but also by acute pain in intact animals and that LAC-induced analgesia is associated with and causally related to a selective up-regulation of mGlu2 receptors. This offers the first example of a selective induction of mGlu2 receptors and discloses a novel mechanism for drug-induced analgesia., ... treatment of /rat/ astrocytes with acetyl-L-carnitine induces heme oxygenase-1 in a dose- and time-dependent manner and that this effect was associated with up-regulation of heat shock protein 60 as well as high expression of the redox-sensitive transcription factor Nrf2 in the nuclear fraction of treated cells. In addition, we show that addition of acetyl-L-carnitine to astrocytes, prior to proinflammatory lipopolysaccharide- and interferon-gamma-induced nitrosative stress, prevents changes in mitochondrial respiratory chain complex activity, protein nitrosation and antioxidant status induced by inflammatory cytokine insult. Given the broad cytoprotective properties of the heat shock response, molecules inducing this defense mechanism appear to be possible candidates for novel cytoprotective strategies. Particularly, manipulation of endogenous cellular defense mechanisms via acetyl-L-carnitine may represent an innovative approach to therapeutic intervention in diseases causing tissue damage, such as neurodegeneration. /It was hypothesized/ that maintenance or recovery of the activity of vitagenes may delay the aging process and decrease the risk of age-related diseases., Peripheral neuropathies are widespread disorders induced by autoimmune diseases, drug or toxin exposure, infections, metabolic insults or trauma. Nerve damage may cause muscle weakness, altered functionalities and sensitivity, and a chronic pain syndrome characterized by allodynia and hyperalgesia. Pathophysiological mechanisms related to neuropathic disease are associated with mitochondrial dysfunctions that lead to the activation of the apoptotic cascade. In a model of peripheral neuropathy, obtained by the loose ligation of the rat sciatic nerve (CCI), we describe a nerve apoptotic state that encompasses the release of cytochrome C in the cytosol, the activation of caspase 3, and the fragmentation of the genome. Animal treatment with acetyl-L-carnitine (ALCAR), but not with L-carnitine (L-Carn) or Gabapentin, prevents apoptosis induction. ALCAR reduces cytosolic cytochrome C and caspase 3 active fragments expression in a significant manner with respect to saline treatment. Accordingly, ALCAR treatment impairs caspase 3 protease activity, as demonstrated by reduced levels of cleaved PARP. Finally, ALCAR decreases the number of piknotic nuclei. This protection correlates with the induction of X-linked inhibitor apoptosis protein (XIAP). Taken together these results show that CCI is a valuable model to investigate neuropathies-related apoptosis phenomena and that ALCAR is able to prevent regulated cell death in the damaged sciatic nerve., For more Mechanism of Action (Complete) data for ACETYL-L-CARNITINE (11 total), please visit the HSDB record page.
Record name Acetylcarnitine
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Product Name

Acetyl-L-carnitine

CAS RN

3040-38-8
Record name Acetyl-L-carnitine
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Record name Acetyl-L-carnitine
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Record name 1-Propanaminium, 2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-, inner salt, (2R)
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Record name ACETYLCARNITINE
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Record name ACETYL-L-CARNITINE
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Melting Point

145°C
Record name Acetylcarnitine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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